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Compound of Interest

Compound Name:

N-[2-(4-

hydroxyphenyl)ethyl]pyridine-2-

carboxamide

CAS No.: 791805-78-2

Cat. No.: B2790800

Get Quote

Comprehensive Technical Guide: C14H14N2O2
Compounds
Structural Diversity, Synthesis, and Analytical
Characterization
Executive Summary
The molecular formula C14H14N2O2 represents a diverse chemical space containing

biologically active amides, functional azo-dyes, and critical synthetic intermediates. With a

molecular weight of 242.27 g/mol , these compounds are frequently encountered in medicinal

chemistry (as pharmacophores) and materials science (as photoswitches). This guide provides

a rigorous technical analysis of the C14H14N2O2 landscape, focusing on structural elucidation,

synthetic pathways, and validation protocols for researchers.
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Part 1: Physiochemical Identity & Fundamental
Properties
The chemical identity of C14H14N2O2 is defined by its stoichiometry and degree of

unsaturation, which dictates the structural possibilities—typically involving aromatic systems

coupled with nitro, azo, or amide functionalities.

1.1 Quantitative Specifications
Property Value Calculation / Note

Molecular Formula C₁₄H₁₄N₂O₂ -

Molecular Weight 242.27 g/mol

Based on IUPAC atomic

weights (C: 12.011, H: 1.008,

N: 14.007, O: 15.999)

Exact Mass 242.1055 Da
Monoisotopic mass for HRMS

validation

Degree of Unsaturation 9

Technical Insight: A Degree of Unsaturation (DoU) of 9 is significant. It typically suggests the

presence of two aromatic rings (DoU = 4 × 2 = 8) plus one additional double bond (e.g., C=O,

N=N, or N=O) or ring. This structural constraint heavily biases the isomer population toward

biphenyl derivatives, azobenzenes, and benzylated heterocycles.

Part 2: Structural Isomerism & Key Compounds
The C14H14N2O2 formula encompasses three primary chemical classes distinct in reactivity

and application.

2.1 Class A: Azo-Compounds (Photoswitches)[1]
Compound:3,3'-Azobis(benzenemethanol) (also known as [3-[[3-

(hydroxymethyl)phenyl]diazenyl]phenyl]methanol).[1][2]

Structure: Two benzene rings linked by an azo (-N=N-) bridge, with hydroxymethyl groups.[1]
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Application: Used in materials science. The azo group undergoes trans-cis isomerization

under UV irradiation, making it a candidate for molecular switches.

Key Feature: The -N=N- bond accounts for the 9th degree of unsaturation.[1]

2.2 Class B: Nitro-Amines (Synthetic Intermediates)[1]
Compound:N-Benzyl-4-nitrobenzylamine.[1]

Structure: A secondary amine linking a benzyl group and a p-nitrobenzyl group.

Application: A versatile building block for reductive aminations. The nitro group can be

reduced to an aniline for further coupling.

Reactivity: Nucleophilic secondary amine; susceptible to electrophilic attack (e.g., acylation).

2.3 Class C: Heterocyclic Amides (Pharmacophores)[1]
Compound:N-(Quinolin-8-yl)oxolane-2-carboxamide.[3][1]

Structure: A tetrahydrofuran (oxolane) ring coupled to an 8-aminoquinoline via an amide

bond.

Application: Kinase inhibitor scaffolds and metal-chelating ligands.

Visualization: Isomer Classification Hierarchy
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Figure 1: Classification of major C14H14N2O2 isomers by functional utility and structural class.

Part 3: Synthetic Protocol (Self-Validating)
This section details the synthesis of N-Benzyl-4-nitrobenzylamine (Class B).[1] This protocol is

selected for its educational value in demonstrating SN2 substitution and its utility in generating

drug intermediates.

3.1 Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution (SN2) where benzylamine acts as the

nucleophile attacking the electrophilic carbon of 4-nitrobenzyl bromide.[1]

[1]

3.2 Step-by-Step Methodology
Safety Precaution: 4-Nitrobenzyl bromide is a lachrymator and skin irritant. Perform all steps in

a fume hood.

Reagent Preparation:

Dissolve 4-Nitrobenzyl bromide (1.0 eq, 10 mmol) in anhydrous Acetonitrile (30 mL).

Prepare a separate solution of Benzylamine (1.1 eq, 11 mmol) in Acetonitrile (10 mL).

Weigh Potassium Carbonate (K₂CO₃, 2.0 eq) as a proton scavenger.

Reaction Initiation:

Add K₂CO₃ to the 4-Nitrobenzyl bromide solution.[1]

Add the Benzylamine solution dropwise over 15 minutes at 0°C (ice bath) to prevent poly-

alkylation.[1]

Allow the mixture to warm to room temperature and stir for 4–6 hours.

In-Process Control (Validation Step):

TLC System: Hexane:Ethyl Acetate (7:3).
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Visualization: UV lamp (254 nm). The starting bromide (Rf ~0.8) should disappear; the

product amine will appear at a lower Rf (~0.4) due to increased polarity.

Workup & Purification:

Filter off the solid inorganic salts (KBr, excess K₂CO₃).

Evaporate the solvent under reduced pressure.

Redissolve residue in Ethyl Acetate and wash with water (2x) and Brine (1x).

Dry over Na₂SO₄ and concentrate.

Recrystallization: Use Ethanol/Hexane if the product solidifies, or perform flash

chromatography if an oil.

Visualization: Synthesis Workflow
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Figure 2: Logical workflow for the SN2 synthesis of N-Benzyl-4-nitrobenzylamine.

Part 4: Analytical Characterization
To ensure scientific integrity, the synthesized C14H14N2O2 compound must be validated using

orthogonal analytical techniques.
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Technique
Expected Signal (N-
Benzyl-4-
nitrobenzylamine)

Diagnostic Interpretation

1H-NMR (CDCl₃) 3.8-4.0 ppm (Singlets, 4H)

Represents the two benzylic -

CH₂- groups.[1] Distinct from

Azo compounds which lack

these methylene bridges.[1]

IR Spectroscopy 1350 cm⁻¹ & 1530 cm⁻¹

Strong symmetric and

asymmetric N-O stretches

(Nitro group).

IR Spectroscopy 3300-3400 cm⁻¹
Weak N-H stretch (Secondary

amine).

Mass Spectrometry m/z 243.1 [M+H]⁺
Protonated molecular ion

confirming MW of 242.

Differentiation Strategy: If the substance were the Azo isomer (Class A), the IR spectrum would

lack the strong Nitro bands and the NMR would show downfield shifts characteristic of protons

ortho to the azo group, without the aliphatic methylene signals seen in the benzylamine

derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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